

# what is the function of AS2541019

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: AS2541019

CAS No.: 2098906-98-8

Cat. No.: B605611

[Get Quote](#)

## Technical Monograph: AS2541019

### A Selective PI3K $\delta$ Inhibitor for B-Cell Modulation and Management of Antibody-Mediated Rejection

#### Executive Summary

**AS2541019** is a potent, highly selective, orally bioavailable small-molecule inhibitor of the p110 $\delta$  isoform of phosphoinositide 3-kinase (PI3K $\delta$ ).<sup>[1]</sup> Unlike pan-PI3K inhibitors that target ubiquitously expressed isoforms ( $\alpha$ ,  $\beta$ ), **AS2541019** specifically targets the hematopoietic-restricted  $\delta$ -isoform. This selectivity profile positions it as a critical tool for modulating B-cell immunity without the broad systemic toxicity associated with class I PI3K inhibition.

Primary research indicates its utility in suppressing Donor-Specific Antibody (DSA) production, making it a promising candidate for preventing Antibody-Mediated Rejection (AMR) in solid organ transplantation.<sup>[2]</sup> It has demonstrated synergistic efficacy when combined with calcineurin inhibitors (e.g., tacrolimus) and anti-proliferatives (e.g., mycophenolate mofetil).

## Mechanism of Action (MoA)

### 2.1 Molecular Target

The phosphoinositide 3-kinase (PI3K) family regulates cellular growth, proliferation, and survival. The p110 $\delta$  catalytic subunit is predominantly expressed in leukocytes, particularly B cells. Upon B-cell receptor (BCR) engagement, PI3K $\delta$  catalyzes the phosphorylation of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

**AS2541019** Interdiction: **AS2541019** binds to the ATP-binding pocket of p110 $\delta$ , preventing the generation of PIP3. This blockade disrupts the recruitment of PH-domain-containing proteins, specifically Akt (Protein Kinase B) and Btk (Bruton's Tyrosine Kinase), thereby severing the signaling cascade required for:

- B-cell Proliferation: G1/S phase progression.
- Differentiation: Maturation into plasma cells.
- Antibody Production: Synthesis of IgG/IgM (including DSAs).

## 2.2 Signaling Pathway Visualization

The following diagram illustrates the specific node of inhibition within the BCR signaling cascade.



[Click to download full resolution via product page](#)

Figure 1: **AS2541019** mechanism of action interrupting the PI3K $\delta$ /Akt axis downstream of BCR activation.

## Pharmacological Profile & Preclinical Data

**AS2541019** is characterized by its ability to suppress humoral immunity in a dose-dependent manner. The following data summarizes key preclinical findings in rodent and non-human primate (NHP) models.

### 3.1 Summary of Preclinical Efficacy

| Model System           | Species            | Regimen                | Key Findings                                                                                                    |
|------------------------|--------------------|------------------------|-----------------------------------------------------------------------------------------------------------------|
| In Vitro B-Cell Assay  | Human (PBMC)       | 0.1 - 1000 nM          | Potent inhibition of anti-IgM/CD40L-induced B-cell proliferation. Reduced p-Akt levels.                         |
| Cardiac Allotransplant | Rat (ACI to Lewis) | Oral (PO) + Tacrolimus | Synergistic inhibition of de novo DSA production. <sup>[2]</sup> Prolonged graft survival vs. Tacrolimus alone. |
| Renal Allotransplant   | Cynomolgus Monkey  | PO (1 mg/kg)           | Significant reduction in DSA titers. Downregulation of MHC Class II on peripheral B cells. <sup>[2]</sup>       |
| Xenotransplant         | Hamster to Rat     | PO                     | Prolonged graft survival by inhibiting xenoreactive antibody production. <sup>[1]</sup>                         |

### 3.2 Pharmacokinetics (PK)

In cynomolgus monkeys, **AS2541019** exhibits a two-compartment PK model.

- **Elimination:** Shows both linear and non-linear elimination phases, likely due to target-mediated drug disposition (TMDD) at lower doses given the high affinity for lymphoid tissue receptors.
- **Effective Dose:** A minimum effective dose of 1 mg/kg (single IV or PO administration) was established for receptor occupancy in TTx (Tetanus Toxoid)-sensitized models.

## Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the standard methods for validating **AS2541019** activity in vitro.

### 4.1 Protocol: In Vitro B-Cell Proliferation Assay

**Objective:** Quantify the IC<sub>50</sub> of **AS2541019** against BCR-mediated proliferation.

**Reagents:**

- **AS2541019** (dissolved in DMSO, stock 10 mM).
- Human PBMCs (isolated via Ficoll-Paque gradient).
- **Stimulation:** Anti-IgM F(ab')<sub>2</sub> fragments + Recombinant CD40 Ligand (CD40L).
- **Readout:** [<sup>3</sup>H]-Thymidine or CellTiter-Glo (ATP).

**Workflow:**

- **Isolation:** Isolate PBMCs from healthy donor whole blood. Enrich for B cells (CD19+) using magnetic bead negative selection if high purity is required (optional).
- **Plating:** Seed 1 x 10<sup>5</sup> cells/well in 96-well flat-bottom plates in RPMI-1640 + 10% FBS.
- **Treatment:** Add **AS2541019** in a serial dilution (e.g., 0.1 nM to 10 μM). Ensure final DMSO concentration is <0.1%.
  - **Control:** DMSO vehicle only.
- **Stimulation:** Add Anti-IgM (10 μg/mL) and CD40L (1 μg/mL) to induce proliferation.

- Incubation: Incubate at 37°C, 5% CO<sub>2</sub> for 72 hours.
- Quantification:
  - Add [3H]-Thymidine (1 µCi/well) for the final 16 hours.
  - Harvest cells and measure CPM via liquid scintillation counting.
- Analysis: Plot CPM vs. Log[Concentration] to determine IC<sub>50</sub> using non-linear regression (Sigmoidal dose-response).

## 4.2 Protocol: Western Blot for Target Engagement (p-Akt)

Objective: Confirm inhibition of downstream PI3K signaling.

- Cell Culture: Treat Ramos (Burkitt's lymphoma) cells with **AS2541019** (1 hour).
- Stimulation: Stimulate with anti-IgM (15 mins).
- Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na<sub>3</sub>VO<sub>4</sub>, NaF).
- Detection: Blot for p-Akt (Ser473) vs. Total Akt.
  - Validation Criteria: A dose-dependent decrease in p-Akt signal without change in Total Akt confirms MoA.

## Therapeutic Implications: Antibody-Mediated Rejection (AMR)

The clinical relevance of **AS2541019** lies in the "unmet need" of organ transplantation: Chronic Rejection. Current standard-of-care (SoC) regimens (Tacrolimus, MMF, Steroids) are highly effective against T-cell mediated rejection (TCMR) but less effective against the B-cell/plasma cell axis responsible for DSA production.

- The Gap: Chronic AMR is the leading cause of late graft loss.
- The Solution: **AS2541019** provides a targeted "brake" on the B-cell differentiation pathway. By inhibiting PI3Kδ, it prevents the maturation of antigen-specific B cells into antibody-

secreting plasma cells.

- Synergy: Data suggests **AS2541019** does not compete with Tacrolimus (which targets calcineurin/NFAT in T-cells), allowing for a complementary "dual-hit" strategy against both cellular and humoral rejection arms.

## References

- Marui, T., et al. (2019). "The PI3K $\delta$  selective inhibitor **AS2541019** suppresses donor-specific antibody production in rat cardiac and non-human primate renal allotransplant models." *International Immunopharmacology*, 75, 105756. [Link](#)
- Marui, T., et al. (2018). "Effects of **AS2541019**, a novel selective PI3K $\delta$  inhibitor, on antibody production and hamster to rat xenotransplantation." *Transplant Immunology*, 48, 27-34. [Link](#)
- Astellas Pharma Inc. "**AS2541019** Compound Summary." MedChemExpress / Scientific Data Sheets. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Effects of AS2541019, a novel selective PI3K $\delta$  inhibitor, on antibody production and hamster to rat xenotransplantation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. The PI3K $\delta$  selective inhibitor AS2541019 suppresses donor-specific antibody production in rat cardiac and non-human primate renal allotransplant models - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [what is the function of AS2541019]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605611#what-is-the-function-of-as2541019>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)